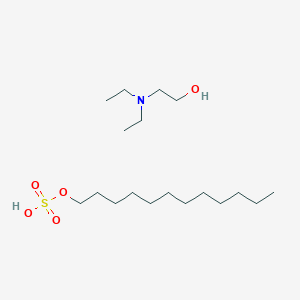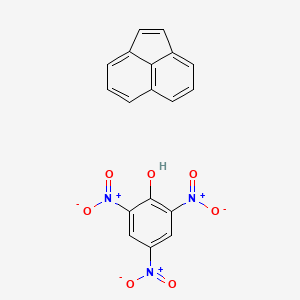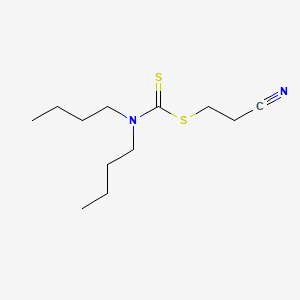
2-Cyanoethyl dibutyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl dibutyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are characterized by their sulfur-containing functional groups, which are widely used in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Dibutylamine} + \text{Carbon Disulfide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break down the compound into simpler sulfur-containing molecules.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of simpler sulfur-containing compounds.
Substitution: Formation of various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
2-Cyanoethyl dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl dibutyldithiocarbamate involves its interaction with metal ions and enzymes. The sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. This interaction can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound’s ability to form complexes with metals also makes it useful in industrial applications, such as catalysis and material stabilization.
Comparación Con Compuestos Similares
- Zinc dibutyldithiocarbamate
- Zinc diethyldithiocarbamate
- Tetramethylthiuram disulfide
- Tetraethylthiuram disulfide
Comparison: 2-Cyanoethyl dibutyldithiocarbamate is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other dithiocarbamates This group enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other dithiocarbamates
Propiedades
Número CAS |
63505-34-0 |
|---|---|
Fórmula molecular |
C12H22N2S2 |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
2-cyanoethyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3 |
Clave InChI |
POKOHLZMQPCOHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)SCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


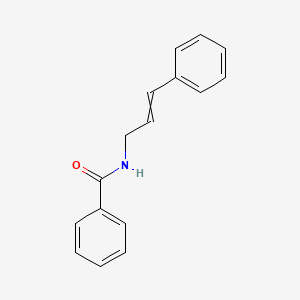
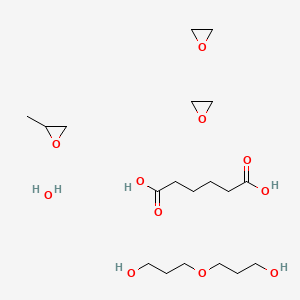
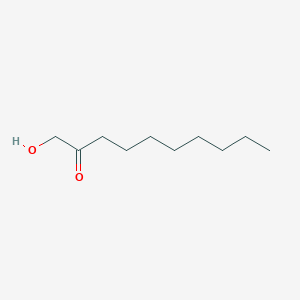
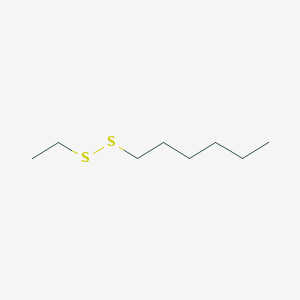
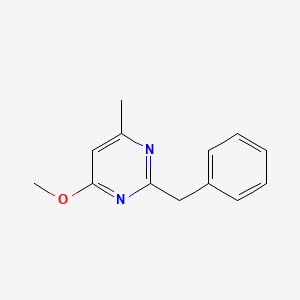
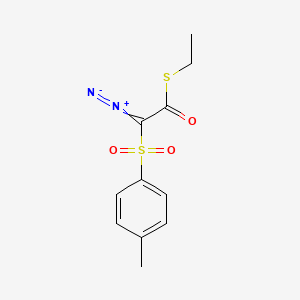
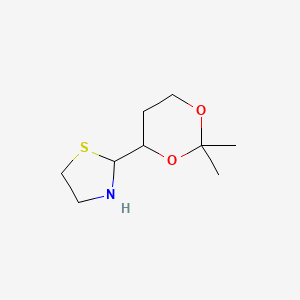
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

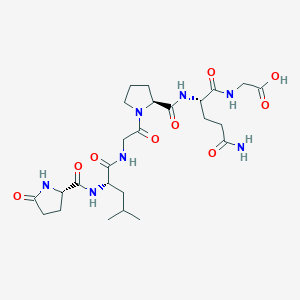
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

